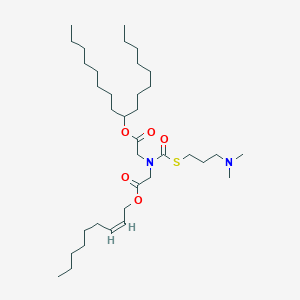
Dihydroisopimaric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroisopimaric acid is a diterpenoid compound derived from isopimaric acid. It is a tricyclic diterpene with a molecular formula of C20H32O2 and a molecular weight of 304.47 g/mol. This compound is known for its biological activities and is commonly found in the resin of coniferous trees such as Pinus, Larix, and Picea .
准备方法
Synthetic Routes and Reaction Conditions
Dihydroisopimaric acid can be synthesized from isopimaric acid through hydrogenation. The process involves the reduction of isopimaric acid using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out at room temperature and atmospheric pressure .
Another method involves the oxidation of methyl dihydroisopimarate using 3-chloroperbenzoic acid, which results in the formation of 7,8-epoxy derivatives and 7α-hydroxydihydrosandaracopimarate . Additionally, selenium dioxide in dioxane can be used to oxidize this compound or its ester to produce 14α-hydroxy derivatives .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of resin acids from the sap of coniferous trees. The resin is treated with solvents to separate the diterpene acids, followed by hydrogenation to convert isopimaric acid to this compound .
化学反应分析
Types of Reactions
Dihydroisopimaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane is commonly used to oxidize this compound to produce 14α-hydroxy derivatives.
Major Products Formed
科学研究应用
Dihydroisopimaric acid has several scientific research applications due to its biological activities. It is known to activate large conductance calcium-activated potassium channels (BK channels), which are involved in various physiological processes . This compound has been studied for its potential anti-inflammatory, antibacterial, and antiviral properties .
In chemistry, this compound is used as a starting material for the synthesis of various derivatives with potential pharmacological activities . In biology and medicine, it is investigated for its potential therapeutic effects on diseases related to ion channel dysfunction . In industry, this compound is used in the production of resins and adhesives .
作用机制
Dihydroisopimaric acid exerts its effects by activating large conductance calcium-activated potassium channels (BK channels). These channels play a crucial role in regulating membrane potential and cellular excitability . The activation of BK channels by this compound leads to membrane hyperpolarization, which can modulate various physiological processes .
相似化合物的比较
Similar Compounds
Isopimaric acid: The precursor to dihydroisopimaric acid, known for its antibacterial, antimicrobial, anti-inflammatory, antiviral, and antitumor properties.
Abietic acid: Another diterpene acid found in coniferous resins, known for its anti-inflammatory and antimicrobial properties.
Dehydroabietic acid: A derivative of abietic acid with potential anti-inflammatory and anticancer activities.
Uniqueness
This compound is unique due to its specific activation of BK channels, which distinguishes it from other similar diterpene acids. This unique mechanism of action makes it a valuable compound for research in ion channel modulation and related therapeutic applications .
属性
分子式 |
C20H32O2 |
|---|---|
分子量 |
304.5 g/mol |
IUPAC 名称 |
(1R,4aR,4bS,7S,10aR)-7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h7,15-16H,5-6,8-13H2,1-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 |
InChI 键 |
NQJDHQUUJULIEJ-KRFUXDQASA-N |
手性 SMILES |
CC[C@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C1)C |
规范 SMILES |
CCC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





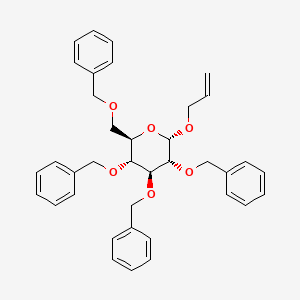

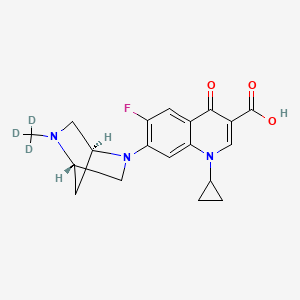
![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
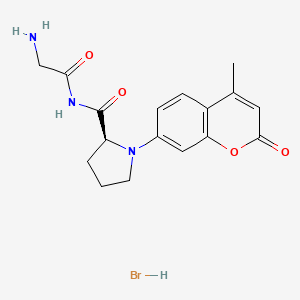
![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)

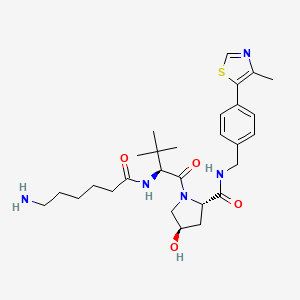
![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)
